molecular formula C9H16O B1595960 Cyclononanone CAS No. 3350-30-9

Cyclononanone

Cat. No.: B1595960
CAS No.: 3350-30-9
M. Wt: 140.22 g/mol
InChI Key: BAUZLFKYYIVGPM-UHFFFAOYSA-N
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Description

Cyclononanone is an organic compound with the molecular formula C₉H₁₆O. It is a nine-membered cyclic ketone, characterized by a carbonyl group (C=O) within a nonane ring structure.

Safety and Hazards

Cyclononanone is classified as a combustible liquid. It is harmful if swallowed or inhaled. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Cyclononanone plays a significant role in biochemical reactions, particularly in the oxidation of hydrocarbon derivatives. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP101B1 and CYP101C1 . These enzymes facilitate the oxidation of this compound, leading to the formation of hydroxy derivatives. The interaction between this compound and these enzymes involves binding to the active site of the enzyme, where it undergoes oxidation through electron transfer processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can alter the expression of genes involved in metabolic pathways and impact cellular signaling processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. This compound binds to the heme group of the enzyme, facilitating the transfer of electrons from NADH to the substrate. This electron transfer leads to the oxidation of this compound, resulting in the formation of hydroxy derivatives . Additionally, this compound can inhibit or activate other enzymes by binding to their active sites, thereby modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in enzyme activity, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of cytochrome P450 enzymes, leading to increased metabolism of xenobiotics. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxy derivatives. The metabolic flux of this compound can be influenced by the availability of cofactors such as NADH and the expression levels of cytochrome P450 enzymes . Additionally, this compound can affect the levels of other metabolites by modulating enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific compartments . The localization of this compound can influence its activity and function, as it may interact with different enzymes and biomolecules in various cellular regions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in metabolic processes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclononanone can be synthesized through several methods. One common approach involves the ring-expansion of smaller cyclic ketones or the ring-contraction of larger cyclic ketones. Another method includes the direct cyclization of acyclic precursors . For example, the preparation of this compound can be achieved by the reaction of the pyrrolidine enamine of cyclododecanone with methyl propiolate in refluxing hexane .

Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclononanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

cyclononanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUZLFKYYIVGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187145
Record name Cyclononanone
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3350-30-9
Record name Cyclononanone
Source CAS Common Chemistry
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Record name Cyclononanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclononanone
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Record name Cyclononanone
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Record name Cyclononanone
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Record name CYCLONONANONE
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Synthesis routes and methods

Procedure details

To 25 milliliters of acetic acid were added 1.26 grams (10 millimoles) of cyclononane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Products in the reaction mixture were analyzed by means of gas chromatography, which showed that cyclononane was transformed into cyclononanone (yield 46%) and azelaic acid (yield 42%) with a transformation rate of 92%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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1.26 g
Type
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0.13 g
Type
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[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
46%
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclononanone
Reactant of Route 2
Cyclononanone
Reactant of Route 3
Cyclononanone
Reactant of Route 4
Cyclononanone
Reactant of Route 5
Cyclononanone
Reactant of Route 6
Cyclononanone

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